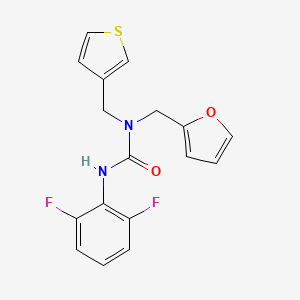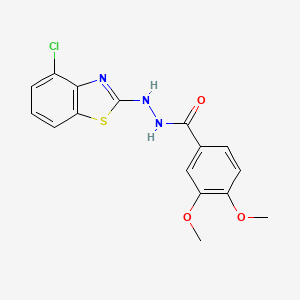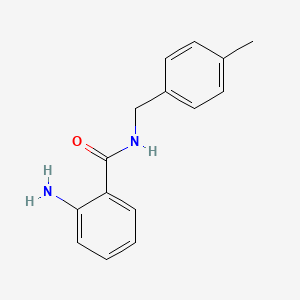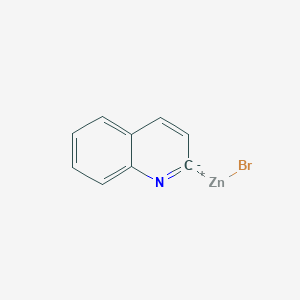
2-Quinolylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
2-Quinolylzinc bromide and its derivatives, such as 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide (BAPQ), have been explored extensively in synthetic chemistry. The synthesis of BAPQ involves oxidative cyclization, resulting in compounds with potential pharmacological applications. These compounds are characterized using a variety of techniques, including NMR, MS, IR, UV–vis, X-ray techniques, and elemental analysis. Computational studies complement the structural characterization, indicating these compounds' ionic nature with bromide as a counterion and highlighting their low kinetic stability and high reactivity (Faizi et al., 2018).
Bioactive Applications
Quinoline derivatives, such as 1-alkylquinolinium bromides, show a broad spectrum of bioactive and medicinal activities. These compounds exhibit potent antimicrobial and antibiofilm activities against a variety of microorganisms, including Gram-positive and Gram-negative bacteria and fungi. The length of the alkyl substituent significantly influences the compounds' activity, with specific lengths showing the highest antimicrobial and antibiofilm effectiveness (Busetti et al., 2010).
Catalytic Applications in Synthesis
2-Quinolylzinc bromide derivatives serve as key intermediates in catalyzed cross-coupling reactions. These reactions involve the conversion of bromoquinolines to lithium tri(quinolyl)magnesates, which then react with various electrophiles to produce functionalized quinolines. This process represents a convenient approach to synthesizing heteroarylquinolines, contributing to the expansion of quinoline-based chemical space (Dumouchel et al., 2003).
Electrophilic Trapping Reactions
The tandem acylation reactions of 2-quinolylzincates under one-pot reaction conditions facilitate the formation of biologically active compounds and multifunctionalized quinoline derivatives. These reactions demonstrate the versatility of 2-quinolylzinc bromide derivatives in synthesizing complex molecular structures, further highlighting their importance in medicinal and synthetic chemistry (Jeong et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
bromozinc(1+);2H-quinolin-2-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-6H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFQVATYSMTRBB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C[C-]=N2.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinolylzinc bromide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

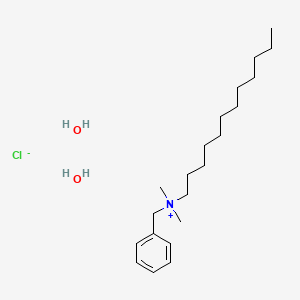
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2852414.png)
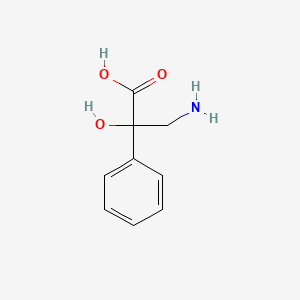
![N-(1,3-benzodioxol-5-ylmethyl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2852418.png)
![2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione](/img/structure/B2852419.png)
![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2852420.png)
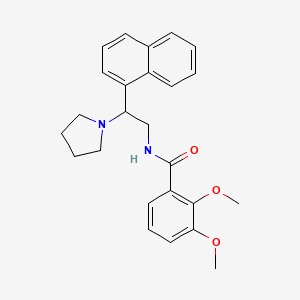
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2852423.png)
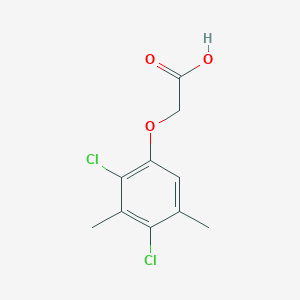
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2852426.png)
![2-ethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2852430.png)
